Tolafentrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolafentrine is a small molecule drug known for its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4. This compound has been studied for its potential therapeutic effects in treating pulmonary arterial hypertension and other respiratory diseases. This compound works by modulating the cAMP/PKA-dependent pathway, which plays a crucial role in various cellular processes .
Mechanism of Action
Target of Action
Tolafentrine is primarily a phosphodiesterase 3/4 (PDE3/4) inhibitor . PDE3/4 are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling .
Mode of Action
This compound interacts with its targets, PDE3/4, by inhibiting their activity. This inhibition leads to an increase in the levels of cAMP and cGMP within the cell . The elevated cAMP levels can then activate protein kinase A (PKA), which in turn can induce the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2), a key enzyme involved in nitric oxide (NO) production .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cAMP/PKA-dependent pathway. By inhibiting PDE3/4, this compound increases cAMP levels, leading to the activation of PKA. Activated PKA then induces the expression of DDAH2, which plays a crucial role in the regulation of NO production . NO is a potent vasodilator and has several other functions, including modulation of cell proliferation and apoptosis .
Pharmacokinetics
For instance, in a study, this compound was administered via inhalation, which can enhance local drug concentrations and minimize systemic side effects .
Result of Action
The action of this compound results in significant cellular and molecular effects. Specifically, treatment of endothelial cells with this compound significantly decreased asymmetrical dimethylarginine-induced apoptosis via the cAMP/PKA-dependent pathway by induction of DDAH2 . This suggests that this compound may have protective effects on endothelial cells. Moreover, in a rat model of pulmonary arterial hypertension, chronic nebulization of this compound significantly attenuated hemodynamic abnormalities, vascular remodeling, and right heart hypertrophy .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of pulmonary arterial hypertension, the inhalation of this compound was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and structural lung vascular changes . This suggests that the route of administration and the local environment in the lungs may play a crucial role in the drug’s action.
Biochemical Analysis
Biochemical Properties
Tolafentrine interacts with enzymes such as phosphodiesterase 3 and 4 (PDE3/4), inhibiting their activity . This interaction plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE3/4 enzymes typically break down. By inhibiting these enzymes, this compound increases the concentration of cAMP, which can have various downstream effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells via a cAMP/PKA-dependent pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE3/4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to an increase in cAMP concentration . This increase can then lead to various downstream effects, including the activation of PKA, which has been shown to induce dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have both acute and chronic effects . For instance, in a unilateral diacetamide-induced rat pulmonary hypertension model, this compound was found to have significant acute effects, as well as chronic effects when administered long-term . These effects included alleviation of hemodynamic and gas exchange abnormalities, reduction of right ventricular hypertrophy, and normalization of pulmonary vascular remodeling changes .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages
Metabolic Pathways
By inhibiting PDE3/4 enzymes, this compound prevents the breakdown of cAMP, thereby influencing the metabolic flux of this molecule .
Transport and Distribution
The specific mechanisms of this compound’s transport and distribution within cells and tissues are not explicitly detailed in the literature. Given its role as a PDE3/4 inhibitor, it is likely that it interacts with these enzymes at their respective locations within the cell .
Subcellular Localization
As a PDE3/4 inhibitor, it is likely to be found wherever these enzymes are located within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tolafentrine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tolafentrine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study phosphodiesterase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating endothelial cell function and reducing apoptosis.
Medicine: Explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other respiratory diseases.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .
Comparison with Similar Compounds
- Zardaverine
- Benzafentrine
- Pumafentrine
- Ensifentrine
Comparison: Tolafentrine is unique in its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other similar compounds. While compounds like zardaverine and benzafentrine also inhibit phosphodiesterase enzymes, this compound’s specific selectivity and mechanism of action provide distinct therapeutic advantages. Ensifentrine, another dual-selective inhibitor, is currently under clinical development, highlighting the ongoing interest in this class of compounds .
Properties
CAS No. |
139308-65-9 |
---|---|
Molecular Formula |
C28H31N3O4S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1 |
InChI Key |
FVZJIAUYFDQQKJ-JWQCQUIFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Synonyms |
rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.